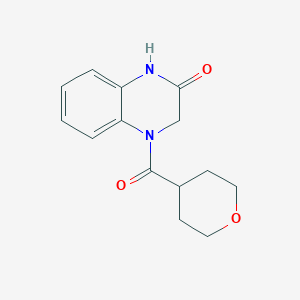
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been widely used in scientific research. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in many physiological processes. ODQ has been used to study the role of cGMP in various cellular and physiological functions, including vasodilation, platelet aggregation, neurotransmission, and apoptosis.
作用機序
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits sGC by binding to the heme moiety of the enzyme, which is essential for its catalytic activity. This results in the inhibition of cGMP production and downstream signaling. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a potent and selective inhibitor of sGC, with no significant effects on other enzymes or receptors.
Biochemical and Physiological Effects:
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In general, 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits the production of cGMP and downstream signaling, which can lead to a variety of effects depending on the specific biological process involved. Some of the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one include:
- Inhibition of vasodilation and blood pressure regulation
- Inhibition of platelet aggregation and thrombosis
- Inhibition of neurotransmitter release and synaptic transmission
- Induction of apoptosis in cancer cells
実験室実験の利点と制限
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a valuable tool for investigating the role of cGMP in various biological processes, as it is a potent and selective inhibitor of sGC. One of the major advantages of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is its specificity, as it does not affect other enzymes or receptors. This allows researchers to selectively target the cGMP pathway and investigate its specific role in various physiological processes.
However, there are also some limitations to the use of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one in lab experiments. One of the major limitations is its potency, as 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a very potent inhibitor of sGC and can completely block cGMP production at low concentrations. This can make it difficult to determine the optimal concentration of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one to use in experiments, as too high a concentration can lead to non-specific effects.
Another limitation of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is its stability, as it is prone to degradation and can be affected by factors such as pH and temperature. This can make it difficult to store and handle 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, and can also affect its potency and specificity in experiments.
将来の方向性
There are many potential future directions for research involving 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one and the cGMP pathway. Some of these include:
- Investigating the role of cGMP in other physiological processes, such as immune function and inflammation
- Developing new drugs that target the cGMP pathway for the treatment of hypertension, thrombosis, and other diseases
- Studying the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one in combination with other drugs or treatments, to determine potential synergistic effects
- Developing new methods for synthesizing 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one with improved yields and stability
- Investigating the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one on different isoforms of sGC, to determine potential differences in specificity and potency.
合成法
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized by reacting 2-nitrophenylhydrazine with ethyl acetoacetate to obtain 2-(2-nitrophenyl)hydrazine. This compound is then reacted with 2-chloroacetyl-1,3-dihydroquinoxalin-4(1H)-one in the presence of a base such as sodium hydroxide to obtain 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one. The synthesis of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is relatively straightforward and can be performed in a few steps with moderate yields.
科学的研究の応用
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been widely used in scientific research as a tool to investigate the role of cGMP in various biological processes. One of the major applications of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is in the study of vascular function and blood pressure regulation. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the vasodilatory effects of nitric oxide (NO), a key regulator of vascular tone, by blocking the production of cGMP. This has led to the discovery of new pathways involved in blood pressure regulation and the development of new drugs for hypertension.
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has also been used to study the role of cGMP in platelet aggregation and thrombosis. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits the activation of platelets by blocking the production of cGMP, which is a potent inhibitor of platelet aggregation. This has led to the development of new antiplatelet drugs that target the cGMP pathway.
特性
IUPAC Name |
4-(oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-9-16(12-4-2-1-3-11(12)15-13)14(18)10-5-7-19-8-6-10/h1-4,10H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIYMHZGWDURQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)


![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)

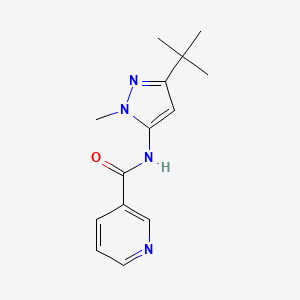
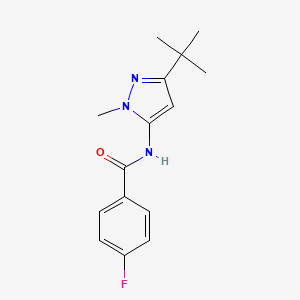
![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
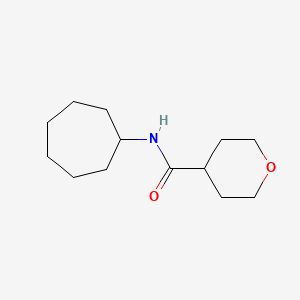
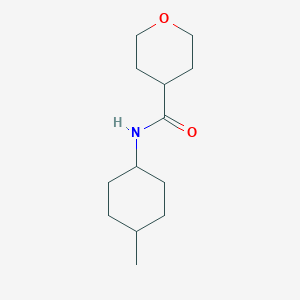
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)